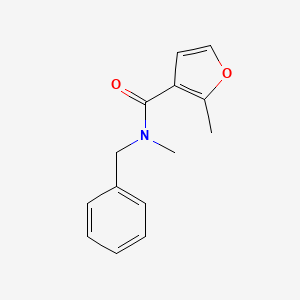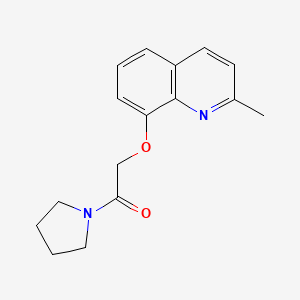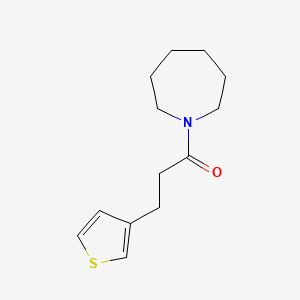![molecular formula C16H22N2O2 B7500974 4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one](/img/structure/B7500974.png)
4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one, also known as ATMP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. ATMP is a piperazine derivative that has been synthesized and studied for its pharmacological properties.
Mécanisme D'action
4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. It also modulates the activity of other neurotransmitters such as norepinephrine and acetylcholine. The exact mechanism of action of 4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one is still being studied, but it is believed to involve the modulation of neurotransmitter release and receptor activity.
Biochemical and Physiological Effects:
4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one has been shown to have a variety of biochemical and physiological effects. It has been found to increase dopamine and serotonin levels in the brain, which may contribute to its antidepressant and anxiolytic effects. 4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a high degree of selectivity for dopamine and serotonin receptors. However, there are also limitations to using 4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one in lab experiments. Its pharmacokinetic properties are not well understood, and it may have off-target effects that could complicate data interpretation.
Orientations Futures
There are several future directions for research on 4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease. 4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one has been shown to have neuroprotective effects and may be able to slow the progression of these diseases. Another area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. 4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one has been shown to have antidepressant and anxiolytic effects, and further research could lead to the development of new treatments for these disorders. Finally, there is also interest in exploring the pharmacokinetics and pharmacodynamics of 4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one in more detail, in order to better understand its potential applications and limitations.
Méthodes De Synthèse
4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one can be synthesized through a multistep process that involves the reaction of 3-acetyl-2,4,6-trimethylbenzene with piperazine in the presence of a suitable solvent and catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one has been studied for its potential applications in the field of medicine. It has been shown to have antipsychotic, anxiolytic, and antidepressant properties. 4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one has also been investigated for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Propriétés
IUPAC Name |
4-[(3-acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-10-7-11(2)16(13(4)19)12(3)14(10)8-18-6-5-17-15(20)9-18/h7H,5-6,8-9H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBNVKMAFJEEQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CN2CCNC(=O)C2)C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate](/img/structure/B7500891.png)

![4-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7500900.png)

![2-[(3-Fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7500921.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide](/img/structure/B7500928.png)
![4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide](/img/structure/B7500929.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylpropanamide](/img/structure/B7500937.png)

![2-[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7500951.png)



![N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7500982.png)